molecular formula C13H18O2 B12607171 (3R,4S)-4-(Benzyloxy)-3-methylpentanal CAS No. 917871-18-2

(3R,4S)-4-(Benzyloxy)-3-methylpentanal

Cat. No.: B12607171
CAS No.: 917871-18-2
M. Wt: 206.28 g/mol
InChI Key: QWUGWMVHIHDKDP-NEPJUHHUSA-N
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Description

(3R,4S)-4-(Benzyloxy)-3-methylpentanal: is an organic compound characterized by its unique stereochemistry and functional groups. It features a benzyloxy group attached to a chiral carbon, making it an important intermediate in various synthetic pathways. This compound is often utilized in the synthesis of more complex molecules due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Benzyloxy)-3-methylpentanal typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a chiral alcohol or aldehyde.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form a benzyloxy derivative.

    Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R,4S)-4-(Benzyloxy)-3-methylpentanal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3R,4S)-4-(Benzyloxy)-3-methylpentanal is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable in the development of chiral drugs and catalysts.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving aldehydes and benzyloxy groups.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-methylpentanal involves its reactivity as an aldehyde and the presence of the benzyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo substitution or elimination reactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

  • (3R,4S)-3-(Benzyloxy)-4-methylhexanoic acid methyl ester
  • (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylate
  • 6-(Benzyloxy)-9-((1S,3S)-4-(Benzyloxy)-3-((Benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Uniqueness: (3R,4S)-4-(Benzyloxy)-3-methylpentanal is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

917871-18-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(3R,4S)-3-methyl-4-phenylmethoxypentanal

InChI

InChI=1S/C13H18O2/c1-11(8-9-14)12(2)15-10-13-6-4-3-5-7-13/h3-7,9,11-12H,8,10H2,1-2H3/t11-,12+/m1/s1

InChI Key

QWUGWMVHIHDKDP-NEPJUHHUSA-N

Isomeric SMILES

C[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1

Canonical SMILES

CC(CC=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

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